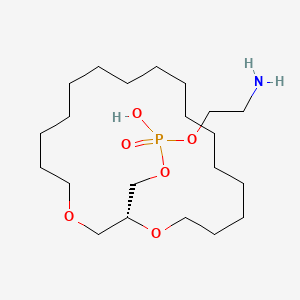
2-Aminoethyl (R)-1,4-dioxacycloicos-2-ylmethyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl ®-1,4-dioxacycloicos-2-ylmethyl hydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an aminoethyl group, a dioxacycloicosylmethyl group, and a hydrogen phosphate group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl ®-1,4-dioxacycloicos-2-ylmethyl hydrogen phosphate typically involves multiple steps, starting with the preparation of the dioxacycloicosylmethyl intermediate. This intermediate is then reacted with aminoethyl and hydrogen phosphate groups under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl ®-1,4-dioxacycloicos-2-ylmethyl hydrogen phosphate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used .
Scientific Research Applications
2-Aminoethyl ®-1,4-dioxacycloicos-2-ylmethyl hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cellular processes and molecular interactions.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems and bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Aminoethyl ®-1,4-dioxacycloicos-2-ylmethyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl dihydrogen phosphate: A simpler compound with similar functional groups but lacking the dioxacycloicosylmethyl moiety
O-Phosphoethanolamine: Another related compound with a similar phosphate group but different overall structure.
Uniqueness
2-Aminoethyl ®-1,4-dioxacycloicos-2-ylmethyl hydrogen phosphate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
85006-06-0 |
|---|---|
Molecular Formula |
C21H44NO6P |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-aminoethyl [(2R)-1,4-dioxacycloicos-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H44NO6P/c22-15-18-27-29(23,24)28-20-21-19-25-16-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-26-21/h21H,1-20,22H2,(H,23,24)/t21-/m1/s1 |
InChI Key |
YZCUNXFZNBIBIK-OAQYLSRUSA-N |
Isomeric SMILES |
C1CCCCCCCCO[C@H](COCCCCCCC1)COP(=O)(O)OCCN |
Canonical SMILES |
C1CCCCCCCCOC(COCCCCCCC1)COP(=O)(O)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















